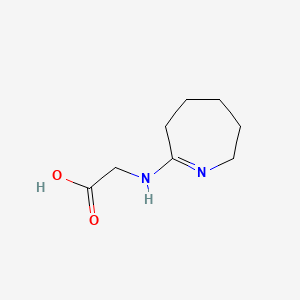

N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine” is a chemical compound with the molecular formula C7H11N3 . It is also known by other names such as Cyanamide, (3,4,5,6-tetrahydro-2H-azepin-7-YL)-, and 3,4,5,6-tetrahydro-2H-azepin-7-ylcyanamide .

Molecular Structure Analysis

The molecular structure of “N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine” can be represented by the canonical SMILES stringC1CCC(=NCC1)NC#N . The compound has a molecular weight of 137.18 g/mol . Physical And Chemical Properties Analysis

“N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine” has a molecular weight of 137.18 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass is 137.095297364 g/mol , and its topological polar surface area is 48.2 Ų .Applications De Recherche Scientifique

Glycine Antagonists Synthesis and Biological Effects : Compounds structurally related to N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine, such as iso-THPO, iso-THAO, and iso-THIA, have been synthesized and tested for their biological effects. They are recognized as glycine antagonists with comparable potency to iso-THAZ, a known glycine antagonist. These compounds, especially iso-THAZ, show specific interactions with glycine receptors without significant affinities for GABA receptors, indicating their selective antagonistic activity (Brehm et al., 1986).

Impact on Cat Spinal Neurons : Research involving cat spinal neurons revealed that compounds related to N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine, such as THIA, THAZ, and iso-THAZ, can block neuronal inhibition by glycine. Specifically, iso-THAZ emerged as the most potent compound in this category. This indicates the potential of these compounds in modulating glycine-mediated neuronal activities (Krogsgaard‐Larsen et al., 1982).

Atropisomeric Properties in Organic Chemistry : The study of N-acyl/N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones, which are structurally related to N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine, highlights their atropisomeric properties. This research provides insights into the stereochemistry of these compounds, which is crucial for understanding their biological activity and potential therapeutic applications (Namba et al., 2021).

Superimposition-Based Protocol in Ligand Analysis : A superimposition-based protocol was applied to ligands of the glycine ligand-gated ion channel receptor, including analogs of N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine. This approach helps in understanding the bioactive conformations of these ligands, contributing to the development of more effective glycine receptor antagonists (Gálvez-ruano et al., 2001).

Glycine Receptor Antagonism in Rat Brain Membranes : Studies have shown that compounds related to N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine, like iso-THAZ, inhibit [3H]Strychnine binding in rat brain membranes, indicating their role as glycine antagonists. This suggests their potential impact on glycine receptor-mediated neurotransmission (Braestrup et al., 1986).

Role in Neurotransmitter Release : Research has shown that glycine, including its analogs, can induce the release of neurotransmitters like norepinephrine from rat hippocampal slices. This indicates the involvement of glycine and its analogs in neurotransmitter modulation, which is vital for understanding their role in neural signaling and potential therapeutic applications (Schmidt & Taylor, 1990).

Application in Designing Agonists and Antagonists : The exploration of the isoxazol-3-one tautomer of bicyclic isoxazole, a compound structurally similar to N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine, led to the synthesis of potent agonists for human 5-HT(2A) and 5-HT(2C) receptors. These findings have implications for developing cognitive enhancers and understanding the interaction of these compounds with central nervous system targets (Jensen et al., 2013).

Propriétés

IUPAC Name |

2-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c11-8(12)6-10-7-4-2-1-3-5-9-7/h1-6H2,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKQYXZXRHAHKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NCC1)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801009184 |

Source

|

| Record name | N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine | |

CAS RN |

90152-88-8 |

Source

|

| Record name | Glycine, N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090152888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801009184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-hydroxy-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304756.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)